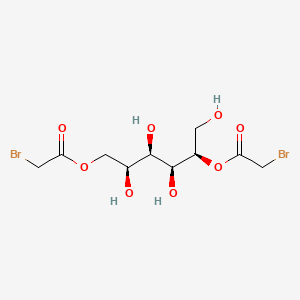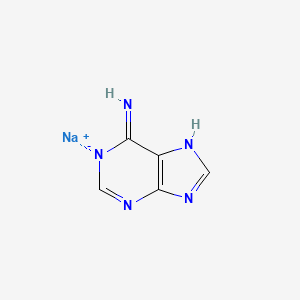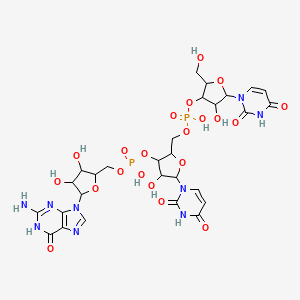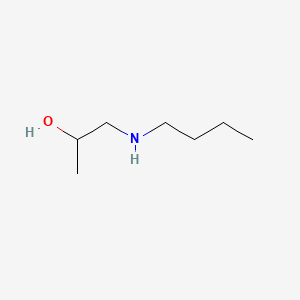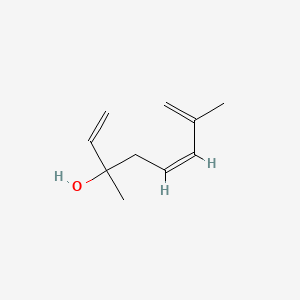
Tetrahydro-2-((methylphenyl)thio)-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2-((methylphenyl)thio)-2H-pyran is a heterocyclic compound that features a pyran ring with a sulfur atom and a methylphenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-((methylphenyl)thio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a pyran derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the methylphenyl group or the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyran derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Tetrahydro-2-((methylphenyl)thio)-2H-pyran exerts its effects involves interactions with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating biological responses.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: These compounds share the sulfur-containing heterocyclic structure and exhibit similar chemical reactivity.
Pyran derivatives: Compounds with a pyran ring structure but different substituents.
Thioxopyrimidines: These compounds also contain sulfur atoms and have been studied for their diverse biological activities.
Uniqueness: Tetrahydro-2-((methylphenyl)thio)-2H-pyran is unique due to the combination of the pyran ring and the methylphenylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
94247-87-7 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2-(2-methylphenyl)sulfanyloxane |
InChI |
InChI=1S/C12H16OS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Clé InChI |
FASJGHIXLJLMTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


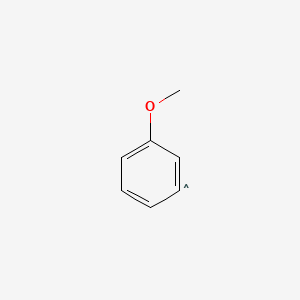
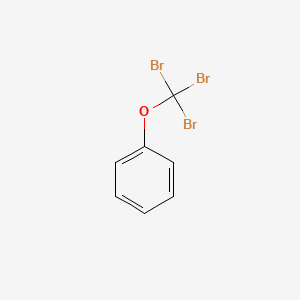
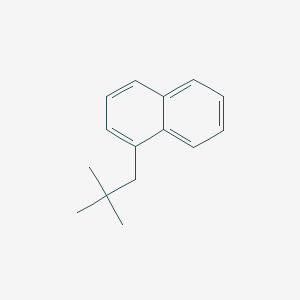
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
